Methyl 2-furoylacetate
Description
Chemical Identity and Structural Characteristics
This compound, designated by the Chemical Abstracts Service number 615-06-5, represents a distinctive organic compound characterized by its unique combination of heterocyclic and ester functionalities. The compound's systematic International Union of Pure and Applied Chemistry name is methyl 3-(2-furyl)-3-oxopropanoate, which accurately describes its structural composition. The molecular formula of carbon-eight hydrogen-eight oxygen-four (C₈H₈O₄) corresponds to a molecular weight of 168.15 grams per mole, establishing its position among medium-molecular-weight organic compounds.
The structural architecture of this compound encompasses several functionally significant elements that contribute to its chemical behavior and synthetic utility. The compound features a five-membered furan ring, which serves as an aromatic heterocycle containing oxygen as the heteroatom. Adjacent to this furan moiety lies a carbonyl group, creating a conjugated system that influences the compound's electronic properties and reactivity patterns. The presence of a methyl ester group provides additional functionality for chemical transformations, while a methylene bridge connects the carbonyl functionalities, creating a beta-diketone-like arrangement.
The compound's three-dimensional structure can be represented through various chemical identifiers, including the Standard International Chemical Identifier key YGTDKZHHEPVYGJ-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation COC(=O)CC(=O)C1=CC=CO1. These identifiers facilitate precise identification and database searches across chemical literature and commercial sources.
Table 1: Fundamental Chemical Properties of this compound
Historical Context and Development
The development of this compound synthesis emerged from the broader evolution of furan chemistry and heterocyclic organic synthesis methodologies. Early synthetic approaches focused on the functionalization of furan rings through acylation reactions, leading to the formation of furyl-substituted compounds with enhanced synthetic utility. The compound's significance became apparent as researchers recognized its potential as a versatile intermediate in the synthesis of more complex heterocyclic structures.
Historical synthetic methodologies for this compound involved various approaches, including the reaction of furan derivatives with malonate esters under specific catalytic conditions. One notable synthetic route involves the use of 2-furancarboxylic acid as a starting material, which undergoes coupling with monomethyl malonate in the presence of carbonyldiimidazole, followed by reaction with magnesium ethoxide to yield the target compound in 69.6 percent yield. This method demonstrates the evolution of synthetic strategies from simple acylation reactions to more sophisticated coupling methodologies.
The development of improved synthetic routes has been driven by the increasing demand for this compound in pharmaceutical and fine chemical synthesis. Modern approaches have focused on optimizing reaction conditions, improving yields, and developing more environmentally friendly synthetic pathways. These efforts have resulted in the establishment of reliable synthetic protocols that enable the large-scale production of this important intermediate.
Position within Heterocyclic Organic Chemistry
This compound occupies a significant position within the broader context of heterocyclic organic chemistry, particularly in the field of oxygen-containing heterocycles. The compound belongs to the class of furyl glyoxylates, which represent important intermediates in the synthesis of complex heterocyclic structures. These compounds serve as valuable building blocks for the construction of various bioactive molecules and pharmaceutical intermediates.
The compound's structural features align it with other significant heterocyclic compounds that contain both aromatic heterocycles and carbonyl functionalities. The presence of the furan ring provides aromatic character and potential sites for electrophilic substitution reactions, while the carbonyl groups offer opportunities for nucleophilic addition and condensation reactions. This combination of reactive sites makes this compound particularly valuable in multi-step synthetic sequences.
Within the classification of heterocyclic compounds, this compound represents a bridge between simple furan derivatives and more complex polyheterocyclic structures. The compound's ability to participate in various cycloaddition reactions, including Diels-Alder and dipolar cycloaddition processes, positions it as a key intermediate in the synthesis of fused heterocyclic systems. These transformations are fundamental to the development of pharmaceutically relevant compounds and natural product analogs.
Table 2: Classification and Structural Relationships of this compound
| Classification Category | Description | Related Compounds |
|---|---|---|
| Heterocycle Type | Five-membered oxygen heterocycle | Furan, 2-acetylfuran, furfural |
| Functional Groups | Ester, ketone, aromatic heterocycle | Ethyl 3-(2-furyl)-3-oxopropanoate |
| Synthetic Utility | Building block for complex synthesis | Furyl glyoxylates, pyrrolyl glyoxylates |
| Reactivity Pattern | Electrophilic and nucleophilic sites | Other beta-dicarbonyl compounds |
Significance in Furyl-Derivative Research
The significance of this compound in furyl-derivative research extends across multiple domains of organic chemistry, including pharmaceutical synthesis, natural product chemistry, and materials science. The compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those containing furan rings or related heterocyclic structures. Research investigations have demonstrated its utility in the construction of complex pharmaceutical intermediates and natural product analogs.
Recent research has highlighted the compound's role in the synthesis of cephalosporin antibiotics, where it serves as a precursor to key intermediates required for antibiotic production. The transformation of this compound into more complex structures involves various synthetic strategies, including oxidative transformations and cyclization reactions that lead to the formation of pharmaceutically relevant compounds.
The compound's significance in furyl-derivative research is further exemplified by its application in the synthesis of various heterocyclic systems through cycloaddition reactions. Research has shown that this compound can participate in formal cycloaddition processes that lead to the formation of complex polycyclic structures. These transformations are particularly valuable in the synthesis of natural product analogs and the development of new bioactive compounds.
Studies focusing on the synthetic utility of this compound have revealed its effectiveness in multi-component reactions and cascade processes that enable the rapid assembly of complex molecular architectures. The compound's ability to serve as both an electrophilic and nucleophilic partner in various reactions makes it particularly valuable in the development of efficient synthetic methodologies. Research investigations have demonstrated yields ranging from 61 to 90 percent in various transformation processes, indicating the compound's reliability as a synthetic intermediate.
Table 3: Research Applications and Synthetic Transformations of this compound
The ongoing research in furyl-derivative chemistry continues to expand the applications of this compound, with new synthetic methodologies and applications being developed regularly. The compound's versatility and reliability as a synthetic intermediate ensure its continued importance in organic synthesis and pharmaceutical research. Future investigations are likely to focus on developing more efficient synthetic routes and exploring new applications in emerging areas of chemical research.
Properties
IUPAC Name |
methyl 3-(furan-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDKZHHEPVYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281419 | |
| Record name | methyl 2-furoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-06-5 | |
| Record name | 615-06-5 | |
| Source | DTP/NCI | |
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| Record name | methyl 2-furoylacetate | |
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| Record name | 615-06-5 | |
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Preparation Methods
Oximation and Rearrangement Route with Sodium Nitrite and Acetate Furan
This method involves multiple steps:
- Step 1: Sodium nitrite reacts with acetate furan to form furan keto acid through oximation, rearrangement, and hydrolysis.
- Step 2: Extraction of the furan keto acid using butyl acetate as the solvent, which reduces solvent loss compared to ethyl acetate.
- Step 3: Condensation of the furan keto acid with methoxy ammonium hydrochloride to form 2-methoxyimino-2-furyl acetate.
- Step 4: Extraction of the 2-methoxyimino-2-furyl acetate using butyl acetate.
- Step 5: Ammonia is introduced to form the ammonium salt of 2-methoxyimino-2-furyl acetate.
- Oximation reaction temperature: optimally 58–60 °C to reduce by-product furancarboxylic acid to less than 1%, improving yield significantly.
- pH control during extraction steps: pH 0.2 for furan keto acid extraction and pH 0.5 for 2-methoxyimino-2-furyl acetate extraction.
- Solvent choice: Butyl acetate is preferred over ethyl acetate due to lower dissolution loss in water, reducing solvent consumption by 50% and lowering production costs.
- High yield and purity.
- Reduced solvent consumption and cost.
- Simplified process with fewer intermediate separations.
Reaction scheme summary:
| Step | Reaction Description | Conditions/Notes |
|---|---|---|
| 1 | Sodium nitrite + acetate furan → furan keto acid | 58–60 °C, pH control |
| 2 | Extraction of furan keto acid | Butyl acetate solvent, pH 0.2 |
| 3 | Condensation with methoxy ammonium hydrochloride | Room temperature, controlled pH |
| 4 | Extraction of 2-methoxyimino-2-furyl acetate | Butyl acetate solvent, pH 0.5 |
| 5 | Ammonia addition to form ammonium salt | Butyl acetate + methanol (5–10% v/v) |
This method is industrially viable and has been patented, demonstrating its commercial relevance.
Friedel-Crafts Acylation Followed by Esterification
Another approach involves:
- Reacting furan with chloro ethanedioic acid ethyl ester in the presence of aluminum chloride catalyst at low temperature (~10 °C) to form 2-oxo-furyl acetic acid derivatives.
- Subsequent reaction with sodium acetate and methoxyamine hydrochloride at 0 °C to form the methyl 2-furoylacetate derivative.
- The reaction is monitored by HPLC to ensure low trans by-product (<5%).
This method emphasizes temperature control and catalyst use to achieve high selectivity and yield.
| Step | Reaction Description | Conditions/Notes |
|---|---|---|
| 1 | Furan + chloro ethanedioic acid ethyl ester + AlCl3 | 10 °C, 6 hours, dichloroethane solvent |
| 2 | Reaction with sodium acetate and methoxyamine hydrochloride | 0 °C, 8 hours, HPLC monitoring |
This method is suitable for producing intermediates for further transformations.
Oxidative Esterification of Alcohols
A more recent catalytic method involves:
- Using a palladium catalyst supported on graphitic carbon nitride (Pd@g-C3N4) under visible light irradiation.
- Alcohol substrates are oxidatively esterified with methanol in the presence of oxygen at room temperature.
- The reaction proceeds under mild conditions with high yield (~93%).
This green chemistry approach offers an environmentally friendly alternative with mild conditions and good selectivity.
| Parameter | Details |
|---|---|
| Catalyst | Pd@g-C3N4 (10 mg per mmol substrate) |
| Solvent | Methanol (5 mL) |
| Atmosphere | Air or oxygen balloon |
| Light source | 20 W domestic visible light bulb |
| Reaction time | 12 hours |
| Yield | 93% |
This method is suitable for laboratory-scale synthesis and offers potential for scale-up.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Oximation & Rearrangement | Sodium nitrite, acetate furan, butyl acetate solvent, 58–60 °C | >90 | High | Low solvent loss, industrial scale | Multiple steps, solvent handling |
| Friedel-Crafts Acylation | Furan, chloro ethanedioic acid ethyl ester, AlCl3, 0–10 °C | Not specified | High | High selectivity, catalyst use | Requires low temperature control |
| Oxidative Esterification | Pd@g-C3N4 catalyst, methanol, visible light, air | 93 | High | Mild, green chemistry approach | Longer reaction time, catalyst cost |
Research Findings and Notes
- The use of butyl acetate as an extraction solvent significantly reduces solvent consumption and cost compared to ethyl acetate due to its lower solubility in water.
- Controlling the oximation temperature precisely (58–60 °C) minimizes the formation of furancarboxylic acid by-products, improving overall yield and purity.
- The Friedel-Crafts acylation method requires careful temperature control and catalyst handling but provides a direct route to 2-oxo-furyl acetic acid intermediates.
- The oxidative esterification method represents a sustainable alternative, utilizing visible light and oxygen, avoiding harsh reagents and conditions.
- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and product purity in all methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-furoylacetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Products can include furanones and other oxidized derivatives.
Reduction: The primary product is methyl 2-furoyl alcohol.
Substitution: Substituted furans with various functional groups depending on the reagents used.
Scientific Research Applications
Methyl 2-furoylacetate is a chemical compound with several applications, particularly in scientific research. It has been shown to inhibit the uptake of fluorescent compounds by bacterial cells, exhibiting a sigmoidal dose-response curve . Additionally, it is used in enantio-differentiating hydrogenation processes .
Scientific Research Applications
Enantio-Differentiating Hydrogenation
this compound is utilized in enantio-differentiating hydrogenation, a chemical process that reduces unsaturated bonds to produce specific enantiomers of a product .
- Tartaric Acid-Modified Raney Nickel: When hydrogenated over tartaric acid-modified Raney nickel (TA-MRNi), this compound yields methyl tetrahydro-2-furoylacetate, with an enantiomeric excess of 77% at the 3-position, while the 4-position remains racemic .
Inhibition of Fluorescent Compound Uptake
This compound has been found to inhibit the uptake of fluorescent compounds in bacterial cells .
- Dose Response: Studies indicate that this compound exhibits a sigmoidal dose-response curve in its inhibitory action .
Other Applications
Beyond the applications listed above, research indicates the use of Furanones in various chemical processes .
- Photochemical Cycloaddition: 1,1-diethoxyethylene undergoes photochemical [2+2] cycloaddition to chiral 2(5H)-furanones. This process has been studied to evaluate the effects of lactone substituents and solvent polarity on chemical yield, regioselectivity, and facial diastereoselectivity .
- Cycloadduct Hydrolysis: Hydrolysis of the ketal group in major cycloadducts produces enantiopure cyclobutanones fused to γ-lactones .
Mechanism of Action
The mechanism by which methyl 2-furoylacetate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-furoylacetate belongs to a broader class of furan-containing esters and derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Insights
Furan vs. Phenyl Substitution: this compound’s furan ring offers electron-rich aromaticity, enhancing its reactivity in cycloaddition reactions compared to phenyl-substituted analogs like Methyl 2-phenylacetoacetate . Methyl 2-cyano-3-phenylacrylate incorporates a cyano group, increasing electrophilicity and making it suitable for radical polymerization, unlike this compound .
Ester Group Variations :
- This compound’s acetyl-ester linkage provides stability under acidic conditions, whereas 4-(5-Methyl-2-furyl)benzoic acid (a carboxylic acid) is more reactive in coupling reactions .
Commercial Availability :
- This compound is supplied by multiple vendors (e.g., Combi-Blocks, Sigma-Aldrich) at ≥97% purity, comparable to (2E)-3-(5-Methyl-2-furyl)acrylic acid (98%) but superior to 4-(5-Methyl-2-furyl)benzoic acid (95%) .
Biological Activity
Methyl 2-furoylacetate, a furan derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its furan ring and an ester functional group. Its molecular formula is C₉H₈O₃, and it exhibits a molecular weight of 168.16 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.
1. Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use as a natural preservative or therapeutic agent in treating infections .
2. Antioxidant Activity
The compound exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals and reduce lipid peroxidation, suggesting its potential role in preventing oxidative damage in biological systems .
3. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, which may contribute to its therapeutic effects in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : this compound may interact with various receptors, influencing signaling pathways related to pain and inflammation.
- Free Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant effects.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of S. aureus and E. coli | |
| Antioxidant | Scavenges free radicals; reduces lipid peroxidation | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study: Antimicrobial Efficacy
In a study conducted by Nakagawa et al., this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
Case Study: Antioxidant Potential
A study published in Chemistry Letters evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, confirming its efficacy as an antioxidant .
Q & A
Q. What are the established synthetic routes for Methyl 2-furoylacetate, and what key parameters influence yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of 2-furoylacetic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Critical parameters include:
- Temperature : Optimal reaction temperatures range between 60–80°C to balance reaction rate and side-product formation.
- Molar ratios : A 2:1 molar excess of methanol to 2-furoylacetic acid improves esterification efficiency.
- Purification : Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product.
- Characterization : Confirm identity via H/C NMR, IR (C=O stretch at ~1740 cm⁻¹), and mass spectrometry (expected molecular ion at m/z 154) .
Q. Which analytical techniques are most effective for characterizing this compound, and what critical data points should be reported?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures rigorous characterization:
Advanced Research Questions
Q. How can researchers design experiments to investigate the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stressors (e.g., UV light, humidity, pH extremes) and monitor degradation via:
- HPLC-MS : Identify degradation products (e.g., hydrolyzed furoic acid derivatives).
- Kinetic Analysis : Calculate half-life () under each condition using first-order decay models.
- Control Variables : Maintain standardized oxygen levels and solvent systems to isolate degradation mechanisms.
- Statistical Validation : Use triplicate samples and ANOVA to assess significance of degradation rates .
Q. What strategies are recommended for resolving contradictions in reported reactivity or stability data for this compound across studies?
- Methodological Answer :
- Replicate Key Experiments : Verify purity of starting materials (e.g., via elemental analysis) and solvent quality (HPLC-grade).
- Cross-Validate Analytical Methods : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to rule out solvent-induced shifts.
- Assess Environmental Factors : Control for humidity and temperature during reactivity assays, as ester hydrolysis is moisture-sensitive.
- Meta-Analysis : Systematically review literature to identify methodological divergences (e.g., catalyst type, reaction duration) that may explain discrepancies .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile reactions.
- First Aid Measures :
- Skin Contact : Rinse immediately with soap/water for 15 minutes; seek medical attention if irritation persists.
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Waste Disposal : Neutralize acidic residues before disposal in accordance with local regulations.
Refer to safety data sheets for analogous esters (e.g., methyl acrylates) for hazard mitigation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
